Fmoc-N-amido-PEG4-amine: A Technical Guide for Researchers in Drug Development
Fmoc-N-amido-PEG4-amine: A Technical Guide for Researchers in Drug Development
Fmoc-N-amido-PEG4-amine is a heterobifunctional chemical linker integral to the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal carboxylic acid, connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile tool for covalently linking different molecular entities. The Fmoc group offers a stable protecting group for the amine that can be selectively removed under basic conditions, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG4 spacer enhances the solubility and flexibility of the resulting conjugate, which is particularly beneficial in biological applications.
Core Applications and Significance
The primary application of Fmoc-N-amido-PEG4-amine lies in its role as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[5][6][7] The PEG4 linker in these constructs serves to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9]
Beyond PROTACs, Fmoc-N-amido-PEG4-amine is also utilized in peptide synthesis to introduce hydrophilic spacers, modify the properties of peptides, or to conjugate peptides to other molecules such as labels or drug payloads.[10]
Quantitative Data
The following table summarizes the key quantitative properties of Fmoc-N-amido-PEG4-amine, compiled from various chemical suppliers.
| Property | Value |
| Molecular Formula | C₂₆H₃₃NO₈ |
| Molecular Weight | 487.54 g/mol |
| CAS Number | 557756-85-1 |
| Purity | Typically ≥95% |
| Appearance | Solid or viscous liquid |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and DMSO.[11] |
| Storage Temperature | -20°C |
Experimental Protocols
The utility of Fmoc-N-amido-PEG4-amine is realized through two primary chemical transformations: the deprotection of the Fmoc group to reveal a primary amine, and the coupling of the carboxylic acid to another amine-containing molecule.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and in the sequential assembly of PROTACs. This is typically achieved using a solution of piperidine (B6355638) in an organic solvent.
Materials:
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Fmoc-N-amido-PEG4-amine (or a substrate containing this linker)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF) for washing
Protocol:
-
If the Fmoc-containing substrate is on a solid support (e.g., resin), swell the resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the substrate.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle agitation.
-
Drain the piperidine solution.
-
Wash the substrate thoroughly with DMF (at least 3-5 times) to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
The resulting free amine is now ready for the next coupling step.
Amide Bond Formation (Carboxylic Acid Activation and Coupling)
The carboxylic acid terminus of Fmoc-N-amido-PEG4-amine can be coupled with a primary amine-containing molecule through the formation of an amide bond. This requires the activation of the carboxylic acid, which is commonly achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11][12][13]
Materials:
-
Fmoc-N-amido-PEG4-amine
-
Amine-containing molecule (e.g., a target protein ligand or an amino acid)
-
HATU or EDC
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
Dissolve Fmoc-N-amido-PEG4-amine (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF in a reaction vessel.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours, and progress should be monitored by an appropriate analytical technique such as LC-MS.
-
Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Visualizing the PROTAC Mechanism and Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC action and a typical synthetic workflow involving Fmoc-N-amido-PEG4-amine.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Fmoc-N-amido-PEG4-amine_TargetMol [targetmol.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Proteasome - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 11. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 12. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 13. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
